molecular formula C26H31N3O5 B8055261 (5Z)-N-ethyl-5-(4-hydroxy-6-oxo-3-propan-2-ylcyclohexa-2,4-dien-1-ylidene)-4-[4-(morpholin-4-ylmethyl)phenyl]-2H-1,2-oxazole-3-carboxamide

(5Z)-N-ethyl-5-(4-hydroxy-6-oxo-3-propan-2-ylcyclohexa-2,4-dien-1-ylidene)-4-[4-(morpholin-4-ylmethyl)phenyl]-2H-1,2-oxazole-3-carboxamide

Cat. No.: B8055261
M. Wt: 465.5 g/mol
InChI Key: SWDZPNJZKUGIIH-QQTULTPQSA-N
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Description

The compound with the Chemical Identifier (CID) 10096043 is known as luminespib. Luminespib is a synthetic organic compound that functions as an inhibitor of heat shock protein 90 (HSP90). It has shown potential in targeting a range of cancers due to its ability to disrupt the function of HSP90, a protein that assists in the proper folding of other proteins, many of which are involved in cancer progression .

Scientific Research Applications

Luminespib has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of HSP90 and its effects on protein folding.

    Biology: Investigated for its role in disrupting cellular processes that rely on HSP90, such as cell cycle regulation and apoptosis.

    Medicine: Explored as a potential therapeutic agent for various cancers, including breast cancer, lung cancer, and leukemia.

    Industry: Utilized in the development of new cancer treatments and as a tool in drug discovery research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of luminespib involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a substituted aniline, which undergoes a series of reactions including nitration, reduction, and cyclization to form the core structure of luminespib.

Industrial Production Methods

Industrial production of luminespib follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Luminespib undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving luminespib include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise pH levels .

Major Products Formed

The major products formed from the reactions of luminespib depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted luminespib compounds .

Mechanism of Action

Luminespib exerts its effects by binding to the ATP-binding site of HSP90, thereby inhibiting its activity. This disruption leads to the degradation of client proteins that rely on HSP90 for proper folding and function. The inhibition of HSP90 affects multiple molecular targets and pathways involved in cancer progression, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways .

Comparison with Similar Compounds

Similar Compounds

Luminespib is similar to other HSP90 inhibitors such as:

  • PU3
  • CCT-018159
  • CNF-2024
  • SNX-5422
  • EGCG
  • IPI-504

Uniqueness

What sets luminespib apart from these similar compounds is its high potency and specificity for HSP90. It has shown superior efficacy in preclinical studies and has a unique chemical structure that allows for better binding to the ATP-binding site of HSP90 .

Properties

IUPAC Name

(5Z)-N-ethyl-5-(4-hydroxy-6-oxo-3-propan-2-ylcyclohexa-2,4-dien-1-ylidene)-4-[4-(morpholin-4-ylmethyl)phenyl]-2H-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31/h5-8,13-14,16,28,30H,4,9-12,15H2,1-3H3,(H,27,32)/b25-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDZPNJZKUGIIH-QQTULTPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C(=C2C=C(C(=CC2=O)O)C(C)C)ON1)C3=CC=C(C=C3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)C1=C(/C(=C/2\C=C(C(=CC2=O)O)C(C)C)/ON1)C3=CC=C(C=C3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-N-ethyl-5-(4-hydroxy-6-oxo-3-propan-2-ylcyclohexa-2,4-dien-1-ylidene)-4-[4-(morpholin-4-ylmethyl)phenyl]-2H-1,2-oxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
(5Z)-N-ethyl-5-(4-hydroxy-6-oxo-3-propan-2-ylcyclohexa-2,4-dien-1-ylidene)-4-[4-(morpholin-4-ylmethyl)phenyl]-2H-1,2-oxazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
(5Z)-N-ethyl-5-(4-hydroxy-6-oxo-3-propan-2-ylcyclohexa-2,4-dien-1-ylidene)-4-[4-(morpholin-4-ylmethyl)phenyl]-2H-1,2-oxazole-3-carboxamide
Reactant of Route 4
(5Z)-N-ethyl-5-(4-hydroxy-6-oxo-3-propan-2-ylcyclohexa-2,4-dien-1-ylidene)-4-[4-(morpholin-4-ylmethyl)phenyl]-2H-1,2-oxazole-3-carboxamide
Reactant of Route 5
(5Z)-N-ethyl-5-(4-hydroxy-6-oxo-3-propan-2-ylcyclohexa-2,4-dien-1-ylidene)-4-[4-(morpholin-4-ylmethyl)phenyl]-2H-1,2-oxazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
(5Z)-N-ethyl-5-(4-hydroxy-6-oxo-3-propan-2-ylcyclohexa-2,4-dien-1-ylidene)-4-[4-(morpholin-4-ylmethyl)phenyl]-2H-1,2-oxazole-3-carboxamide

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